4-(氯甲基)喹啉盐酸盐

描述

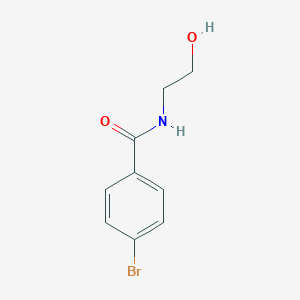

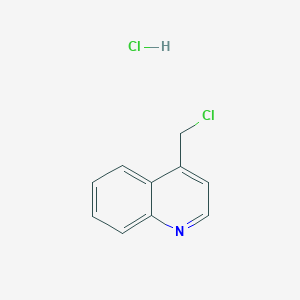

“4-(Chloromethyl)quinoline hydrochloride” is a chemical compound with the molecular formula C10H9Cl2N and a molecular weight of 214.09 g/mol . It is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .

Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)quinoline hydrochloride” is represented by the InChI code: 1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H .

Chemical Reactions Analysis

The chemical reactivity of quinolines is similar to that of the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .

Physical And Chemical Properties Analysis

“4-(Chloromethyl)quinoline hydrochloride” is a yellow solid . It is stable under normal conditions but is hygroscopic .

科学研究应用

抗菌剂开发

4-(氯甲基)喹啉盐酸盐: 是合成喹唑啉和喹唑啉酮衍生物的关键中间体,这些衍生物已显示出广泛的生物制药活性。 这些化合物因其抗菌特性而特别引人注目,包括抗菌和抗真菌作用 。使用该化合物开发新的抗菌剂对于对抗耐药细菌株至关重要。

癌症研究

喹唑啉衍生物是4-(氯甲基)喹啉盐酸盐的前体,已被确定为潜在的抗癌剂。 一些衍生物已被批准用于治疗肺癌和胰腺癌,突出了该化合物在合成如厄洛替尼和吉非替尼等药物中的重要性 。

抗炎和止痛应用

从4-(氯甲基)喹啉盐酸盐合成喹唑啉酮衍生物已产生了具有显著抗炎和止痛活性的化合物。 这使其成为开发治疗与炎症和疼痛相关的疾病的新药物的宝贵化合物 。

神经疾病治疗

研究表明,喹唑啉衍生物表现出可用于治疗帕金森病和癫痫等神经疾病的活性。 4-(氯甲基)喹啉盐酸盐在合成这些衍生物中的作用使其成为神经药理学中的重要化学物质 。

抗氧化特性

喹唑啉衍生物也因其抗氧化特性而被认可。 使用4-(氯甲基)喹啉盐酸盐创建这些衍生物可以有助于开发旨在对抗氧化应激相关疾病的治疗方法 。

用于糖尿病管理的酶抑制

一些从4-(氯甲基)喹啉盐酸盐合成的喹唑啉衍生物已显示出α-葡萄糖苷酶抑制活性,这在糖尿病管理中具有重要意义。 这些抑制剂可以减缓碳水化合物的消化,从而调节血糖水平 。

安全和危害

未来方向

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal, synthetic organic, and industrial chemistry . There is growing interest in quinoline as a therapeutic alternative in the treatment of various diseases . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

作用机制

Mode of Action

Quinoline derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this process, the quinoline derivative acts as an organoboron reagent, participating in transmetalation, where it transfers its organic group to palladium .

Biochemical Pathways

Quinazoline and quinazolinone derivatives, which are structurally similar to quinolines, are known to affect a variety of biological pathways . They have demonstrated anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .

属性

IUPAC Name |

4-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBVZQGDUCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629509 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1822-57-7 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。